molecular formula C9H10BrN5 B10845843 8-Bromo-9-cyclobutyl-9H-adenine

8-Bromo-9-cyclobutyl-9H-adenine

Cat. No.: B10845843
M. Wt: 268.11 g/mol
InChI Key: ODVHXPRTEZXIFW-UHFFFAOYSA-N
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Description

8-Bromo-9-cyclobutyl-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. It is characterized by the presence of a bromine atom at the 8th position and a cyclobutyl group at the 9th position of the adenine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-9-cyclobutyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the cyclobutyl group. One common method includes:

    Bromination: Adenine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 8th position.

    Cyclobutylation: The brominated adenine is then reacted with a cyclobutyl halide (e.g., cyclobutyl chloride) in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclobutyl group at the 9th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-cyclobutyl-9H-adenine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adenine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-9-cyclobutyl-9H-adenine.

Scientific Research Applications

8-Bromo-9-cyclobutyl-9H-adenine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with adenosine receptors, which play a role in various physiological processes.

    Medicine: It has potential therapeutic applications as an adenosine receptor antagonist, which could be useful in treating conditions like cardiovascular diseases and neurological disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 8-Bromo-9-cyclobutyl-9H-adenine involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological effects of adenosine. The compound acts as an antagonist, blocking the binding of adenosine to its receptors and thereby inhibiting its effects. This can lead to various therapeutic outcomes, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparison with Similar Compounds

8-Bromo-9-cyclobutyl-9H-adenine can be compared with other adenine derivatives, such as:

    9-Ethyl-8-phenyl-9H-adenine: This compound has a phenyl group at the 8th position and an ethyl group at the 9th position.

    8-Ethoxy-9-ethyladenine: This compound has an ethoxy group at the 8th position and an ethyl group at the 9th position.

    9-Ethyl-8-phenylethynyl-9H-adenine: This compound has a phenylethynyl group at the 8th position and an ethyl group at the 9th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and receptor selectivity.

Properties

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

8-bromo-9-cyclobutylpurin-6-amine

InChI

InChI=1S/C9H10BrN5/c10-9-14-6-7(11)12-4-13-8(6)15(9)5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13)

InChI Key

ODVHXPRTEZXIFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=NC=NC(=C3N=C2Br)N

Origin of Product

United States

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